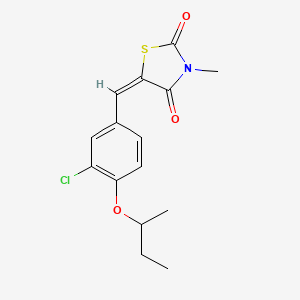![molecular formula C18H25NO B5353614 3-methyl-1-[(1-phenylcyclopentyl)carbonyl]piperidine](/img/structure/B5353614.png)
3-methyl-1-[(1-phenylcyclopentyl)carbonyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-1-[(1-phenylcyclopentyl)carbonyl]piperidine, also known as PCP or angel dust, is a dissociative drug that was first synthesized in the 1950s. It was initially developed as an anesthetic, but its use in medicine was discontinued due to its severe side effects. However, PCP has gained popularity as a recreational drug due to its hallucinogenic properties. Despite its illegal status, PCP is still widely used, and its abuse has led to numerous health and social problems.
Mécanisme D'action
3-methyl-1-[(1-phenylcyclopentyl)carbonyl]piperidine acts as a non-competitive antagonist of the NMDA receptor, which is involved in learning, memory, and cognition. By blocking the NMDA receptor, this compound disrupts the normal functioning of the brain, leading to hallucinations, delusions, and other psychotic symptoms.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. It increases the release of dopamine, a neurotransmitter that is involved in reward and pleasure. It also activates the sympathetic nervous system, leading to increased heart rate, blood pressure, and body temperature. This compound can also cause respiratory depression, seizures, and coma.
Avantages Et Limitations Des Expériences En Laboratoire
3-methyl-1-[(1-phenylcyclopentyl)carbonyl]piperidine has several advantages as a research tool. It is a potent and selective NMDA receptor antagonist, making it useful for studying the role of this receptor in various physiological and pathological processes. However, this compound is also a highly toxic and addictive drug, which limits its use in laboratory experiments.
Orientations Futures
There are several future directions for research on 3-methyl-1-[(1-phenylcyclopentyl)carbonyl]piperidine. One area of interest is the development of new drugs that target the NMDA receptor without producing the toxic and addictive effects of this compound. Another area of research is the use of this compound as a model for studying the neurobiology of schizophrenia and other psychiatric disorders. Finally, there is a need for further studies on the long-term effects of this compound abuse on the brain and behavior.
Méthodes De Synthèse
3-methyl-1-[(1-phenylcyclopentyl)carbonyl]piperidine is synthesized by reacting piperidine with cyclohexanone in the presence of an acid catalyst. The resulting product is then reacted with phenylmagnesium bromide to form 1-phenylcyclohexanone. This intermediate is then reacted with methylamine to form this compound.
Applications De Recherche Scientifique
3-methyl-1-[(1-phenylcyclopentyl)carbonyl]piperidine has been extensively studied for its effects on the brain and behavior. It has been used as a research tool to study the mechanisms of action of other drugs, such as ketamine and NMDA receptor antagonists. This compound has also been used to study the neurobiology of schizophrenia and other psychiatric disorders.
Propriétés
IUPAC Name |
(3-methylpiperidin-1-yl)-(1-phenylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-15-8-7-13-19(14-15)17(20)18(11-5-6-12-18)16-9-3-2-4-10-16/h2-4,9-10,15H,5-8,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMQEIDXUDNNAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methyl-1H-imidazole-5-carboxamide](/img/structure/B5353537.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]azocane](/img/structure/B5353539.png)
![methyl [7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetate](/img/structure/B5353541.png)
![3-allyl-5-{2-[(2,6-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5353552.png)
![methyl 4-({[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5353568.png)
![5-{2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5353569.png)
![4-benzyl-3-ethyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1,4-diazepan-5-one](/img/structure/B5353579.png)
![3-(1,3-benzodioxol-5-yl)-5-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5353584.png)

![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-isopropyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5353604.png)
![2-fluoro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5353610.png)

![N-[rel-(1R,3R)-3-aminocyclopentyl]-2,6-dichlorobenzenesulfonamide hydrochloride](/img/structure/B5353622.png)
![N-(tert-butyl)-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5353626.png)
